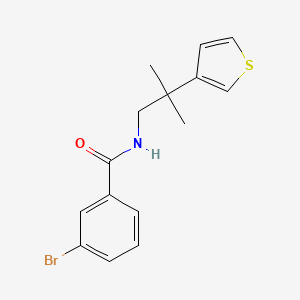

3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Description

3-Bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a benzamide derivative featuring a 3-bromo-substituted aromatic ring linked to a branched alkylamine moiety containing a thiophene heterocycle. This compound’s structure combines halogenated aromaticity with a heterocyclic side chain, making it a candidate for applications in medicinal chemistry, particularly in receptor-targeted drug design. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines, followed by purification via chromatographic methods .

Properties

IUPAC Name |

3-bromo-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVBBPUJEXDHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC(=CC=C1)Br)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves the following steps:

Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromobenzamide.

Alkylation: The 3-bromobenzamide is then subjected to alkylation with 2-methyl-2-(thiophen-3-yl)propyl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.

Major Products

Substitution: Various substituted benzamides.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: It can be incorporated into polymers or used as a precursor for the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and bromine atom can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-Chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

- Structure : Chlorine replaces bromine at the benzamide’s 3-position.

- Molecular Formula: C₁₅H₁₆ClNOS

- Molecular Weight : 293.8 g/mol

- Key Differences: The smaller atomic radius and lower electronegativity of Cl vs.

6-Bromo-2-fluoro-3-methyl-N-(2-methylpropyl)benzamide

- Structure : Bromine at the 6-position, fluorine at 2-position, and methyl at 3-position on the benzamide; simpler 2-methylpropyl side chain.

- Molecular Formula: C₁₃H₁₆BrFNO

- Key Differences : The shifted halogen and additional methyl/fluoro groups modify electron distribution and lipophilicity, which could influence pharmacokinetic profiles .

Heterocyclic Side Chain Variants

3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide

- Structure : Imidazole replaces thiophene on the propyl chain.

- Molecular Formula : C₁₃H₁₄BrN₃O

- Molecular Weight : 308.18 g/mol

- This may improve solubility or alter target selectivity .

N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- Structure : Piperazine-ethoxyethyl side chain instead of branched propyl.

- Synthesis : Achieved via nucleophilic substitution between bromoethoxyethyl intermediates and piperazine derivatives (48% yield).

- Key Differences : The elongated, flexible side chain with a piperazine moiety may enhance interactions with G-protein-coupled receptors (e.g., D3 receptors) .

Bulky/Alkylamine Side Chain Analogs

3-Bromo-N-[3-(tert-butylamino)propyl]benzamide

- Structure: Tert-butylamino group on the propyl chain.

- Molecular Formula : C₁₃H₁₈BrN₂O

3-Bromo-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide

- Structure: Dihydroisoquinoline and hydroxyl groups on the propyl chain.

- Key Differences: The fused aromatic ring (dihydroisoquinoline) introduces planar rigidity, while the hydroxyl group improves hydrophilicity, balancing logP values .

Functional Implications

- Halogen Effects : Bromine’s polarizability and larger size compared to chlorine may enhance van der Waals interactions in hydrophobic binding pockets .

- Heterocycle Role : Thiophene’s sulfur atom participates in π-π stacking and weak hydrogen bonds, whereas imidazole’s nitrogen enables stronger hydrogen bonding .

- Side Chain Flexibility : Branched propyl chains (as in the target compound) balance rigidity and flexibility, optimizing receptor fit, while elongated chains (e.g., piperazine derivatives) may improve selectivity for specific receptor subtypes .

Biological Activity

3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a benzamide derivative notable for its unique structural features, including a bromine atom and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 338.3 g/mol

- CAS Number : 2309599-24-2

The presence of the bromine atom enhances the compound's reactivity, while the thiophene ring contributes to its electronic properties, making it a candidate for various biological applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The thiophene moiety may enhance binding affinity due to its electron-rich nature, which can facilitate interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzamides can have effective Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Ciprofloxacin | 25 | Staphylococcus aureus |

| Clotrimazole | 25 | Candida albicans |

| This compound | TBD | TBD |

While specific MIC data for this compound is not yet established, its structural similarities suggest potential efficacy against common bacterial strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Benzamide derivatives are known to inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis and cell cycle regulation. Preliminary studies suggest that the incorporation of thiophene rings may enhance these effects by promoting interactions with cellular targets involved in tumor growth .

Case Studies and Research Findings

- Antimicrobial Studies : In a comparative study, several benzamide derivatives were evaluated for their antimicrobial activity against E. coli and S. aureus. The results indicated that modifications in the structure significantly influenced their effectiveness, suggesting that this compound may exhibit comparable or superior activity due to its unique features .

- Anticancer Research : Another study focused on the synthesis of thiophene-containing benzamides revealed promising results in inhibiting cancer cell lines. The findings indicated that compounds with similar structures could induce apoptosis in cancer cells, warranting further investigation into this compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.